molecular formula C20H21N3O6S B3470414 3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3470414
M. Wt: 431.5 g/mol
InChI Key: XNKRBAAMYDQAFK-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative with a benzothiazole ring and a nitro group attached. It also has three ethoxy groups attached to the benzamide ring .


Molecular Structure Analysis

The molecule contains a benzamide moiety, a benzothiazole ring, and a nitro group. The presence of these functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, we can infer some potential reactions based on its functional groups. The nitro group could potentially undergo reduction to an amine. The benzothiazole ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields like medicinal chemistry .

Properties

IUPAC Name

3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-4-27-15-9-12(10-16(28-5-2)18(15)29-6-3)19(24)22-20-21-14-8-7-13(23(25)26)11-17(14)30-20/h7-11H,4-6H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKRBAAMYDQAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
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3,4,5-triethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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